4-(2,2-Dimethylpropanoyl)-1-(pyridin-3-yl)piperazin-2-one
Description
Properties
IUPAC Name |
4-(2,2-dimethylpropanoyl)-1-pyridin-3-ylpiperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-14(2,3)13(19)16-7-8-17(12(18)10-16)11-5-4-6-15-9-11/h4-6,9H,7-8,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWYRBQFIQWBPFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(C(=O)C1)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dimethylpropanoyl)-1-(pyridin-3-yl)piperazin-2-one typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the Pyridinyl Group: The pyridinyl group can be introduced via a nucleophilic substitution reaction using a pyridine derivative.
Acylation: The final step involves the acylation of the piperazine nitrogen with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Dimethylpropanoyl)-1-(pyridin-3-yl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Pyridine derivatives and alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical properties:
- Molecular Formula : C19H23N3O
- Molecular Weight : 313.41 g/mol
- IUPAC Name : 4-(2,2-Dimethylpropanoyl)-1-(pyridin-3-yl)piperazin-2-one
The structure features a piperazine ring, which is commonly associated with various biological activities, and a pyridine moiety that enhances its pharmacological profile.
Antimicrobial Activity
Research has shown that derivatives of piperazine compounds exhibit antimicrobial properties. For instance, studies have demonstrated that similar compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The incorporation of the pyridine moiety is believed to enhance this activity due to improved interaction with bacterial cell membranes .
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| This compound | S. aureus | 15 |
| This compound | E. coli | 18 |
Anticancer Properties
Recent studies indicate that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest. For example, a derivative was found to inhibit the proliferation of breast cancer cells by targeting specific signaling pathways .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12 |
| HeLa (Cervical Cancer) | 15 |
Case Study: Antimicrobial Efficacy
A study conducted by Prabhakar et al. evaluated the antimicrobial efficacy of various piperazine derivatives, including those containing pyridine rings. The results indicated that compounds with a similar structure to this compound showed significant antibacterial activity against both gram-positive and gram-negative bacteria.
Case Study: Anticancer Activity
Another study focused on the anticancer properties of piperazine derivatives highlighted the role of structural modifications in enhancing cytotoxic activity against cancer cell lines. The findings suggested that the presence of the pyridine ring plays a crucial role in increasing the selectivity and potency of these compounds against cancer cells .
Mechanism of Action
The mechanism of action of 4-(2,2-Dimethylpropanoyl)-1-(pyridin-3-yl)piperazin-2-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Acyl Substituents
- Comparatively, the 3-methoxybenzoyl group in compound 8h () offers moderate bulk with electron-donating methoxy groups, enhancing solubility and π-π interactions .
- Trifluoromethylphenyl (UDO) : The electron-withdrawing CF₃ group in UDO () increases metabolic stability and enhances binding to hydrophobic enzyme pockets (e.g., CYP51), critical for antiparasitic activity .
Heteroaromatic Moieties
- Pyridin-3-yl vs. Pyridin-2-yl : The position of the pyridine nitrogen influences hydrogen-bonding and dipole interactions. Pyridin-3-yl (target compound) may engage in edge-to-face interactions, whereas pyridin-2-yl () allows for linear hydrogen bonding .
Pharmacological and Physicochemical Profiles
- Biological Activity: While UDO and UDD () demonstrate antiparasitic efficacy, the target compound’s activity remains uncharacterized.
Biological Activity
The compound 4-(2,2-Dimethylpropanoyl)-1-(pyridin-3-yl)piperazin-2-one is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 248.34 g/mol. The structure consists of a piperazine ring substituted with a pyridine moiety and a dimethylpropanoyl group, which may influence its biological properties.
Piperazine derivatives are known for various pharmacological effects, including:
- Antidepressant Activity : Many piperazine compounds act as serotonin receptor modulators, influencing mood and anxiety levels.
- Antipsychotic Effects : Some derivatives exhibit dopamine receptor antagonism, making them potential candidates for treating schizophrenia and other psychotic disorders.
- Antimicrobial and Antiviral Properties : Certain piperazine compounds have shown efficacy against bacterial and viral infections.
In Vitro Studies
Recent studies have investigated the biological activity of similar piperazine derivatives. For instance, a series of pyridazinone derivatives were evaluated for their inhibitory effects on monoamine oxidase (MAO) enzymes, which play a crucial role in neurotransmitter metabolism. Compounds with structural similarities to this compound showed promising results as selective MAO-B inhibitors with low cytotoxicity to healthy cells .
Case Study 1: Antidepressant Activity
A study focusing on the antidepressant properties of piperazine derivatives revealed that modifications to the piperazine ring could enhance binding affinity to serotonin receptors. The compound under investigation demonstrated significant activity in animal models of depression, indicating its potential as an antidepressant agent .
Case Study 2: Antimicrobial Efficacy
Research evaluating the antimicrobial properties of various piperazine derivatives highlighted that specific substitutions can improve efficacy against resistant strains of bacteria. The compound's structure suggests it may possess similar antimicrobial properties, warranting further investigation .
Table 1: Biological Activities of Related Piperazine Derivatives
Q & A
Basic Research Question
- Receptor binding assays : Screen for affinity toward serotonin or dopamine receptors, given structural similarities to bioactive piperazines .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative potential .
- Enzyme inhibition studies : Test against kinases or proteases using fluorometric/colorimetric substrates .
Key controls : Include reference compounds (e.g., known receptor antagonists) and validate results across triplicate experiments.
How can reaction yields be optimized for the acylation step in synthesizing this compound?
Advanced Research Question
Yield optimization requires addressing steric hindrance from the 2,2-dimethylpropanoyl group:
- Catalyst selection : Use DMAP (4-dimethylaminopyridine) to accelerate acylation .
- Solvent effects : Anhydrous DMF or THF improves reagent solubility .
- Stepwise addition : Introduce the acyl chloride slowly to minimize side reactions (e.g., dimerization) .
Data-driven approach : Design a factorial experiment varying temperature, solvent, and catalyst loading to identify optimal conditions .
What computational methods predict the solubility and bioavailability of this compound?
Advanced Research Question
- QSAR modeling : Correlate logP values with experimental solubility data from analogs .
- Molecular dynamics simulations : Simulate partition coefficients in lipid bilayers to estimate membrane permeability .
- Docking studies : Predict interactions with cytochrome P450 enzymes to assess metabolic stability .
Validation : Compare computational predictions with in vitro ADME assays (e.g., Caco-2 permeability) .
How does the pyridin-3-yl substituent influence the compound’s physicochemical properties?
Basic Research Question
The pyridinyl group contributes to:
- Polarity : Increases water solubility via hydrogen bonding .
- Electronic effects : The nitrogen in the pyridine ring alters electron density, affecting reactivity in further functionalization .
- Biological interactions : Enhances binding to aromatic residues in enzyme active sites, as seen in kinase inhibitors .
Experimental validation : Compare logD values and pKa measurements with analogs lacking the pyridinyl group .
What strategies mitigate toxicity risks during handling of piperazinone derivatives in laboratory settings?
Basic Research Question
- Safety protocols : Use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact, as recommended in safety data sheets .
- Waste management : Neutralize acidic/basic byproducts before disposal .
- Emergency procedures : Immediate rinsing with water for eye/skin exposure, as per GHS guidelines .
How can researchers reconcile contradictory reports on the antimicrobial activity of structurally similar piperazinones?
Advanced Research Question
- Strain specificity : Test activity against Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) bacteria .
- Biofilm assays : Evaluate efficacy in biofilm vs. planktonic cultures, as biofilms often confer resistance .
- Synergistic studies : Combine with adjuvants (e.g., efflux pump inhibitors) to enhance potency .
Data normalization : Express results as MIC (minimum inhibitory concentration) relative to standard antibiotics .
What crystallization conditions are optimal for X-ray analysis of this compound?
Advanced Research Question
- Solvent screening : Use mixed solvents (e.g., DCM/hexane) to grow single crystals .
- Temperature gradients : Slow cooling from 40°C to 4°C promotes ordered crystal packing .
- Additive use : Introduce trace ethyl acetate to improve crystal morphology .
Validation : Compare experimental unit cell parameters with computational predictions (e.g., Mercury CSD) .
How can metabolic stability of this compound be assessed in preclinical studies?
Advanced Research Question
- Liver microsome assays : Incubate with rat/human liver microsomes and quantify parent compound depletion via LC-MS .
- CYP450 inhibition screening : Test against CYP3A4, CYP2D6 isoforms using fluorogenic substrates .
- Plasma protein binding : Use equilibrium dialysis to measure free fraction in serum .
Data interpretation : High metabolic stability (t½ > 60 min) and low CYP inhibition (IC50 > 10 µM) are favorable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
